Folescutol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Folescutol can be synthesized by the reaction of 4-chloromethyl-6,7-dihydroxycoumarin with morpholine. The reaction typically involves the use of an organic solvent such as ethanol and is carried out under reflux conditions. The product is then purified by recrystallization from ethanol to obtain pure this compound crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production. The key steps involve the preparation of 4-chloromethyl-6,7-dihydroxycoumarin, followed by its reaction with morpholine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Folescutol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of this compound.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Folescutol has been explored for various scientific research applications:
Chemistry: Used as a model compound in studies of coumarin derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and its ability to modulate enzyme activity.
Mechanism of Action
Folescutol exerts its effects primarily through its interaction with vascular endothelial cells. It promotes revascularization by enhancing the proliferation and migration of endothelial cells, which helps in the formation of new blood vessels. This mechanism is particularly beneficial in preventing edema and improving blood flow in affected tissues .
Comparison with Similar Compounds
Similar Compounds
Esculetin: Another coumarin derivative with similar vasoprotective properties.
Scopoletin: Known for its anti-inflammatory and antioxidant activities.
Coumarin: The parent compound of folescutol, widely studied for its diverse pharmacological effects.
Uniqueness of this compound
This compound is unique due to its specific structure, which includes a morpholine moiety. This structural feature enhances its solubility and bioavailability compared to other coumarin derivatives. Additionally, its ability to promote revascularization sets it apart from other similar compounds, making it a promising candidate for therapeutic applications in vascular health .
Properties
IUPAC Name |
6,7-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-11-6-10-9(8-15-1-3-19-4-2-15)5-14(18)20-13(10)7-12(11)17/h5-7,16-17H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRNEERXGKQYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166153 | |
Record name | Folescutol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-22-6 | |
Record name | 6,7-Dihydroxy-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Folescutol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Folescutol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Folescutol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOLESCUTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32TNF4T6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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